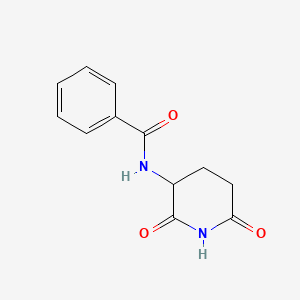

N-(2,6-dioxopiperidin-3-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCDITVKCKBZTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91393-02-1 |

Source

|

| Record name | N-(2,6-Dioxo-3-piperidinyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091393021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC373535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Chemical Stability Profile of N-(2,6-dioxopiperidin-3-yl)benzamide in Physiological pH

Abstract

N-(2,6-dioxopiperidin-3-yl)benzamide belongs to a class of compounds containing the glutarimide moiety, a structure of significant interest in medicinal chemistry, particularly as a derivative of thalidomide and a key component in novel therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras). The chemical stability of such molecules under physiological conditions (pH 7.4, 37 °C) is a critical parameter that dictates their in vivo half-life, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth examination of the chemical stability profile of N-(2,6-dioxopiperidin-3-yl)benzamide, detailing the underlying degradation mechanisms, a comprehensive experimental protocol for stability assessment, and methods for data analysis. The primary degradation pathway at physiological pH is the hydrolysis of the glutarimide ring, a process whose kinetics are crucial for drug development professionals to understand and quantify.

Introduction: The Significance of Stability

The glutarimide ring system is a pharmacologically important scaffold. It is the core of immunomodulatory drugs (IMiDs®) like thalidomide and its analogues, which function by binding to the E3 ubiquitin ligase protein Cereblon (CRBN).[1][2] The inherent reactivity of the four amide bonds within the thalidomide structure makes it susceptible to hydrolysis at physiological pH.[3][4] This instability is not merely a liability; it is a fundamental characteristic that influences the molecule's pharmacokinetic and pharmacodynamic profile.

For any researcher developing molecules based on this scaffold, a thorough understanding of their chemical stability is paramount for several reasons:

-

Pharmacokinetics: Non-enzymatic degradation directly impacts the compound's half-life in circulation, affecting dosing regimens and therapeutic windows.[5]

-

Efficacy and Safety: The degradation products may possess different activity or toxicity profiles compared to the parent compound. It has been shown that for thalidomide, the intact parent compound is responsible for its biological effects, not its numerous hydrolysis products.[3]

-

CMC and Formulation: Understanding degradation pathways is crucial for developing stable formulations for storage and administration.[6]

This guide focuses on N-(2,6-dioxopiperidin-3-yl)benzamide as a representative model, providing the theoretical basis and practical workflows to empower researchers in drug development to rigorously assess the stability of their own glutarimide-containing compounds.

Theoretical Framework: The Chemistry of Degradation

The chemical structure of N-(2,6-dioxopiperidin-3-yl)benzamide features two primary sites susceptible to hydrolysis: the external benzamide bond and the internal imide bonds of the glutarimide ring.

-

Amide Hydrolysis: The exocyclic benzamide bond is a standard amide linkage. While amides are generally stable, they can undergo hydrolysis, a reaction that is typically slow at neutral pH but can be catalyzed by acids or bases.[7]

-

Imide Hydrolysis: The glutarimide ring contains two imide linkages. Cyclic imides are significantly more susceptible to hydrolysis than their acyclic amide counterparts. This increased reactivity is driven by the ring strain and the electronic properties of the dicarbonyl system.

At a physiological pH of 7.4, the dominant degradation mechanism is the base-catalyzed hydrolysis of the glutarimide ring.[7] The process is initiated by the nucleophilic attack of a hydroxide ion on one of the imide carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields two primary, non-teratogenic hydrolysis products.[8][9] The rate of this hydrolysis is highly dependent on pH and temperature.[4][5]

Experimental Design for Stability Profiling

A robust stability study requires a meticulously planned experiment and a validated, stability-indicating analytical method. The goal is to quantify the disappearance of the parent compound over time under controlled, physiologically relevant conditions.[10][11]

Rationale for Experimental Choices

-

Buffer System: Phosphate-Buffered Saline (PBS) at pH 7.4 is the standard choice as it effectively mimics the pH and ionic strength of human plasma and interstitial fluid.

-

Temperature: The study is conducted at 37 °C to simulate human body temperature.

-

Concentration: The starting concentration of the test compound should be high enough for accurate analytical detection but low enough to ensure complete solubility in the aqueous buffer.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[12][13] It allows for the separation of the parent compound from its degradation products, ensuring that the method is "stability-indicating." Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the chemical stability of the target compound.

Caption: Experimental workflow for physiological pH stability assessment.

Detailed Experimental Protocol

1. Preparation of Reagents:

- Phosphate-Buffered Saline (PBS, 1x, pH 7.4): Prepare using standard biological protocols or purchase a certified solution. Filter through a 0.22 µm filter before use.

- Compound Stock Solution: Prepare a 10 mM stock solution of N-(2,6-dioxopiperidin-3-yl)benzamide in 100% dimethyl sulfoxide (DMSO).

- Quenching Solution: Acetonitrile containing 0.1% formic acid.

2. Stability Study Setup:

- Pre-warm the required volume of PBS buffer to 37 °C in a temperature-controlled water bath or incubator.

- To initiate the experiment, spike the pre-warmed PBS with the compound stock solution to a final concentration of 50 µM. Ensure the final DMSO concentration is low (e.g., ≤0.5%) to avoid effects on stability or solubility. Mix thoroughly.

- This is your main incubation vessel.

3. Sampling and Quenching:

- Time 0 (T=0): Immediately withdraw an initial aliquot (e.g., 100 µL) from the incubation vessel.

- Quench the reaction by adding the aliquot to a larger volume of ice-cold Quenching Solution (e.g., 400 µL). This stops the degradation process by diluting the sample and lowering the pH. Vortex briefly. This is your T=0 sample.

- Continue to incubate the main vessel at 37 °C.

- Repeat the sampling and quenching procedure at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

4. HPLC-UV Analysis:

- Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A typical gradient might be 10-90% B over 15 minutes.

- Flow Rate: 1.0 mL/min.[14]

- Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, often around 230-300 nm).[13][15]

- Injection Volume: 10 µL.

- Analyze all quenched samples from all time points.

Data Analysis and Interpretation

The data obtained from the HPLC analysis (peak area of the parent compound) is used to determine the degradation kinetics.

1. Calculation of Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the initial concentration. % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

2. Determination of Degradation Kinetics: Hydrolysis reactions often follow first-order or pseudo-first-order kinetics. To determine the rate constant (k), plot the natural logarithm of the percent remaining versus time. ln(% Remaining) = -kt + ln(100) This plot should yield a straight line where the slope is equal to -k.

3. Calculation of Half-Life (t½): The half-life is the time it takes for 50% of the compound to degrade. For a first-order reaction, it is calculated from the rate constant: t½ = 0.693 / k

Sample Data Presentation

The results should be summarized in a clear, tabular format.

| Time (hours) | Mean Peak Area | % Remaining | ln(% Remaining) |

| 0 | 1,250,000 | 100.0 | 4.605 |

| 1 | 1,187,500 | 95.0 | 4.554 |

| 2 | 1,128,125 | 90.3 | 4.503 |

| 4 | 1,017,451 | 81.4 | 4.399 |

| 8 | 834,310 | 66.7 | 4.201 |

| 12 | 684,134 | 54.7 | 4.002 |

| 24 | 467,863 | 37.4 | 3.622 |

From this hypothetical data, a plot of ln(% Remaining) vs. Time would yield a rate constant (k) and a calculated half-life (t½).

Expected Degradation Pathway

The hydrolysis of N-(2,6-dioxopiperidin-3-yl)benzamide at physiological pH is expected to proceed via the opening of the glutarimide ring. This yields two primary degradation products, as illustrated below. LC-MS analysis would be required to definitively confirm the masses and structures of these products.

Caption: Proposed hydrolytic degradation pathway at physiological pH.

(Note: The above DOT script is a template. In a real-world application, the IMG SRC would point to actual chemical structure images for proper visualization.)

Conclusion and Implications

This technical guide outlines a comprehensive framework for evaluating the chemical stability of N-(2,6-dioxopiperidin-3-yl)benzamide at physiological pH. The primary liability of this and related structures is the hydrolysis of the glutarimide ring. By employing the detailed experimental protocol and data analysis methods described, researchers can quantitatively determine the degradation rate and half-life of their compounds. This critical data informs lead candidate selection, aids in the design of more stable analogues, and provides essential parameters for building pharmacokinetic models. For drug development professionals, a proactive and rigorous assessment of chemical stability is a non-negotiable step toward developing safe and effective medicines.

References

-

PubChem. Thalidomide. National Center for Biotechnology Information. [Link]

- Knoche, B., & Scott, D. O. (2006). Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 7(6), 677-685.

- Hashemi, F., & Yáñez, J. A. (2018). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209-1214.

- Stephens, T. D., & Fillmore, B. J. (2000). Thalidomide-type teratogenicity: structure–activity relationships for congeners.

- Lepper, E. R., Smith, N. F., & Figg, W. D. (2006). Thalidomide Metabolism and Hydrolysis. Current Drug Metabolism, 7(6), 677-685.

- Stephens, T. D. (2000). Mechanism of Action in Thalidomide Teratogenesis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1497(2), 153-162.

- Srinivasan, K., & Basha, S. J. S. (2018). Assay Method Development and Validation for Thalidomide using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 9(5), 2145-2151.

- Srinivasan, K., & Basha, S. J. S. (2018). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Asian Journal of Pharmaceutical Analysis, 8(2), 99-105.

- Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).

-

GlycoMScan. Stability studies of small molecules and proteins. [Link]

- Teutenberg, T., Tuerk, J., & Holz, M. (2007). Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets.

- Barman, B. (1998). Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials.

- BenchChem. (2025). Long-Term Stability of Small Molecules in Biological Samples. Technical Support Center.

- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 735-744.

-

ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]

- Szostak, M. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(9), 5977–5988.

- Cistulli, P. L., & Loeppky, R. N. (2021). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 12(10), 1639-1659.

- Hospital Clínic de Barcelona. (2019). A protocol for testing the stability of biochemical analytes. Technical document.

Sources

- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjbphs.com [wjbphs.com]

- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. glycomscan.com [glycomscan.com]

- 7. uregina.ca [uregina.ca]

- 8. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.phys.ntnu.no [web.phys.ntnu.no]

- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 11. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijirmf.com [ijirmf.com]

- 13. ajpaonline.com [ajpaonline.com]

- 14. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

Methodological & Application

Step-by-step synthesis protocol for N-(2,6-dioxopiperidin-3-yl)benzamide

Application Note & Protocol

A Robust and Scalable Synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide: A Key Scaffold for Cereblon-Modulating Agents

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide. This compound belongs to a class of molecules centered on the 3-aminopiperidine-2,6-dione scaffold, which is the cornerstone pharmacophore for immunomodulatory drugs (IMiDs) and a widely utilized E3 ligase-recruiting moiety in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The described method employs a classic and efficient acylation reaction using benzoyl chloride and the commercially available 3-aminopiperidine-2,6-dione hydrochloride. We detail the experimental procedure, the scientific rationale behind key steps, purification methods, and comprehensive analytical characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers and scientists in medicinal chemistry and drug development engaged in the synthesis of novel cereblon (CRBN) ligands and other related bioactive molecules.

Introduction and Scientific Background

The glutarimide ring of 2,6-dioxopiperidine is a privileged scaffold in modern drug discovery. Its significance was first tragically realized with thalidomide, but extensive research has since repurposed this core structure to create highly effective and life-saving therapies.[1] Analogs such as lenalidomide and pomalidomide are critical treatments for multiple myeloma.[1] The mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), modulating its substrate specificity.[3] This unique mode of action has been harnessed in the design of PROTACs, where the glutarimide moiety serves as a handle to recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation.[2]

N-(2,6-dioxopiperidin-3-yl)benzamide serves as a fundamental parent structure for this class of compounds. Its synthesis via amide bond formation is a critical transformation. The protocol herein describes a reliable Schotten-Baumann-type reaction, which is well-suited for this purpose due to its high yields, operational simplicity, and scalability.[4][5] Understanding and mastering this synthesis is a foundational skill for chemists aiming to explore this valuable chemical space.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, where the free amine of 3-aminopiperidine-2,6-dione attacks the electrophilic carbonyl carbon of benzoyl chloride.

Caption: Overall synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide.

Materials and Equipment

Reagents and Chemicals

| Reagent | Supplier | CAS Number | Notes |

| 3-Aminopiperidine-2,6-dione hydrochloride | Sigma-Aldrich | 246548-31-0 | Key starting material. Store desiccated. |

| Benzoyl Chloride | Sigma-Aldrich | 98-88-4 | Reagent grade, ≥99%. Handle in a fume hood. |

| Triethylamine (Et₃N) | Sigma-Aldrich | 121-44-8 | Anhydrous, ≥99.5%. Distill from CaH₂ if necessary. |

| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | Anhydrous, ACS grade. |

| 1 M Hydrochloric Acid (HCl) | VWR | 7647-01-0 | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | VWR | 144-55-8 | For aqueous work-up. |

| Brine (Saturated NaCl solution) | Lab Prepared | 7647-14-5 | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | For drying organic layers. |

| Ethyl Acetate | Fisher Scientific | 141-78-6 | For recrystallization. |

| Hexanes | Fisher Scientific | 110-54-3 | For recrystallization. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

-

Analytical balance

-

Fume hood

-

NMR spectrometer, Mass spectrometer, Melting point apparatus

Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Reagent Stoichiometry

| Compound | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |

| 3-Aminopiperidine-2,6-dione HCl | 164.59 | 1646 | 10.0 | 1.0 |

| Benzoyl Chloride | 140.57 | 1476 (1.22 mL) | 10.5 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 2226 (3.07 mL) | 22.0 | 2.2 |

| Dichloromethane (DCM) | - | 40 mL | - | - |

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine-2,6-dione hydrochloride (1.65 g, 10.0 mmol). Add anhydrous dichloromethane (40 mL) to create a slurry. Place the flask under an inert atmosphere (nitrogen or argon) and cool the mixture to 0 °C using an ice bath.

-

Scientist's Note: Anhydrous conditions are crucial to prevent the hydrolysis of benzoyl chloride, which would reduce the yield and complicate purification. Cooling the reaction mixture helps to control the initial exotherm upon addition of the base and acylating agent.

-

-

Liberation of the Free Amine: While stirring at 0 °C, add triethylamine (3.07 mL, 22.0 mmol) dropwise to the slurry over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The slurry should become more homogeneous.

-

Scientific Rationale: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to generate the free 3-aminopiperidine-2,6-dione, which is the active nucleophile.[3][6] The second equivalent acts as an acid scavenger to neutralize the hydrochloric acid that is generated as a byproduct of the amide bond formation.[7]

-

-

Acylation: Slowly add benzoyl chloride (1.22 mL, 10.5 mmol) dropwise to the reaction mixture at 0 °C.

-

Scientist's Note: A slight excess of the acylating agent (1.05 eq) is used to ensure complete consumption of the limiting starting amine. A large excess should be avoided to simplify purification.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Dilute with an additional 40 mL of DCM. a. Wash the organic layer with 1 M HCl (2 x 30 mL). b. Wash with saturated NaHCO₃ solution (2 x 30 mL). c. Wash with brine (1 x 30 mL).

-

Scientific Rationale: The acid wash removes any remaining triethylamine and its hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride (by hydrolysis to benzoate) and any benzoic acid impurity. The final brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a Büchner funnel and wash the solid pad with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Expected Yield: 75-85%.

-

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analyses should be performed.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Compare with literature values for similar N-phenylbenzamides, which typically have sharp melting points.[8]

-

¹H NMR (400 MHz, DMSO-d₆): Expected characteristic signals include:

-

A singlet around 11.0 ppm (1H, -NH-, glutarimide).

-

A doublet around 9.2 ppm (1H, -NH-, amide).

-

Multiplets between 7.5-8.0 ppm (5H, aromatic protons from benzoyl group).

-

A multiplet around 5.1 ppm (1H, chiral proton on the glutarimide ring).

-

Multiplets between 2.0-3.0 ppm (4H, methylene protons on the glutarimide ring).

-

Rationale: The presence of both the benzoyl aromatic signals and the glutarimide ring signals, along with the two distinct NH protons, confirms the structure.[7]

-

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals around 173 and 170 ppm (glutarimide C=O), ~166 ppm (amide C=O), signals in the 127-135 ppm range (aromatic carbons), and signals for the aliphatic carbons of the piperidine ring.[8]

-

Mass Spectrometry (ESI+): Calculate the exact mass for C₁₃H₁₂N₂O₃. The found m/z for [M+H]⁺ should correspond to the calculated value (Calculated for [M+H]⁺: 233.0921).

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

References

-

MDPI. (2021). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Available at: [Link]

-

SciSpace. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Available at: [Link]

-

ACS Publications. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Available at: [Link]

-

ACS Publications. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. Available at: [Link]

-

Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]

- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.

- Google Patents. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. EP 3623366 A1.

-

PMC. (2011). Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines and 3-substituted 2, 6-dioxopiperidines for TNF-α inhibitory activity. Available at: [Link]

-

PMC. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]

-

ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]

-

Hilaris Publishing. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Material for a related synthesis. Available at: [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

Organic Syntheses. Benzoyl piperidine. Available at: [Link]

-

PMC. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available at: [Link]

-

ResearchGate. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. Available at: [Link]

-

PMC. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. One moment, please... [nanobioletters.com]

- 8. rsc.org [rsc.org]

Conjugation strategies for linking N-(2,6-dioxopiperidin-3-yl)benzamide to target ligands

An Application Guide to Conjugation Strategies for N-(2,6-dioxopiperidin-3-yl)benzamide-Based PROTACs

Introduction: The Rise of Targeted Protein Degradation

In recent years, targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to address disease-causing proteins previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3][4]

PROTACs consist of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5][6] This tripartite structure forms a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI.[6] This "tag" marks the protein for destruction by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[3]

The N-(2,6-dioxopiperidin-3-yl)benzamide scaffold, derived from immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, is one of the most widely utilized E3 ligase recruiters.[7][8] It effectively binds to the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[7][9] The successful synthesis of a potent PROTAC, therefore, hinges on the effective conjugation of this CRBN-recruiting warhead to a POI-binding ligand.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary chemical strategies for linking N-(2,6-dioxopiperidin-3-yl)benzamide to target ligands. We will explore the underlying chemistry, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for key synthetic transformations.

Chapter 1: Designing the PROTAC® Molecule - The Central Role of the Linker

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, composition, and the geometry of its attachment points (or "exit vectors") on the two ligands profoundly influence the stability and conformation of the ternary complex, which in turn dictates the efficiency of protein degradation.[6][10]

The selection of an appropriate exit vector on the N-(2,6-dioxopiperidin-3-yl)benzamide moiety is a crucial first step. Synthetic accessibility and minimal disruption to CRBN binding are key considerations. Typically, functionalization occurs on the benzamide ring, allowing for the attachment of a linker without compromising the glutarimide portion's interaction with CRBN.[11]

Chapter 2: Core Conjugation Chemistries

The synthesis of a PROTAC is a modular process, relying on robust and high-yielding chemical reactions to connect the E3 ligand-linker and POI ligand-linker building blocks. The choice of reaction is dictated by the functional groups available on the two fragments to be joined.

Strategy 1: Amide Bond Formation

The formation of an amide bond is the most common and well-established method for linker conjugation.[12][13] The resulting bond is exceptionally stable under physiological conditions.[14] This strategy involves the coupling of a carboxylic acid on one fragment with a primary or secondary amine on the other, facilitated by a chemical coupling agent.

-

Mechanism: The coupling agent (e.g., EDC) activates the carboxylic acid, typically by forming a highly reactive O-acylisourea intermediate. This intermediate can then be converted into a more stable activated ester with an additive like N-hydroxysuccinimide (NHS). The primary amine of the binding partner then attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

-

Key Reagents:

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dicyclohexylcarbodiimide (DCC).

-

Additives: N-hydroxysuccinimide (NHS), Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[15]

-

Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to neutralize acids and facilitate the reaction.

-

Strategy 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

"Click" chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the assembly of complex molecules like PROTACs.[16][] The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.

-

Mechanism: In the presence of a copper(I) catalyst, a terminal alkyne and an azide undergo a cycloaddition reaction to selectively form the 1,4-disubstituted triazole isomer. The reaction is highly efficient and orthogonal to most functional groups found in biological molecules, meaning it proceeds with minimal side reactions.

-

Key Reagents:

-

Copper Source: Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, or a direct Cu(I) source like copper(I) iodide (CuI).

-

Ligand: A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.

-

-

Advantages: The mild reaction conditions and high specificity allow for the late-stage conjugation of complex and sensitive fragments.[][18]

Strategy 3: Nucleophilic Substitution (Alkylation)

Creating ether or amine linkages through nucleophilic substitution offers an alternative to carbonyl-based chemistries. These reactions typically involve the reaction of a nucleophile (like an alcohol, phenol, or amine) with an electrophile containing a good leaving group (like an alkyl halide or mesylate).

-

Mechanism: In a typical S_N2 reaction, the nucleophilic atom attacks the carbon atom bearing the leaving group, displacing it and forming a new carbon-nucleophile bond. The reaction is generally favored by polar aprotic solvents and may require a base to deprotonate the nucleophile.

-

Key Reagents:

-

Electrophiles: Alkyl bromides, iodides, mesylates, or tosylates.

-

Nucleophiles: Alcohols, phenols, or amines.

-

Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often used, especially with alcohol or phenol nucleophiles.[19]

-

Comparative Summary of Conjugation Strategies

| Strategy | Reaction Type | Functional Groups Required | Bond Formed | Key Reagents | Advantages | Disadvantages |

| Amide Coupling | Acyl Substitution | Carboxylic Acid + Amine | Amide | EDC, NHS, HOBt, DIPEA | Highly stable bond, well-established chemistry | Requires stoichiometric coupling agents |

| CuAAC "Click" | Cycloaddition | Terminal Alkyne + Azide | 1,2,3-Triazole | CuSO₄, Sodium Ascorbate | High yield, mild conditions, highly specific, bioorthogonal | Requires introduction of alkyne/azide handles, residual copper concerns |

| Alkylation | Nucleophilic Substitution | Nucleophile (e.g., -OH, -NH₂) + Electrophile (e.g., -Br) | Ether or Amine | Alkyl Halide, Base (e.g., Cs₂CO₃) | Creates flexible ether/amine links, avoids peptide coupling reagents | Can have lower specificity, risk of over-alkylation |

Chapter 3: Experimental Protocols

The following protocols are generalized methodologies. Optimization for specific substrates, including adjustments to stoichiometry, temperature, and reaction time, is often necessary.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of a carboxylic acid-terminated linker (or ligand) to an amine-functionalized partner.

Principle: A carboxylic acid is activated by EDC and NHS to form a semi-stable NHS ester. This activated ester readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[3][20]

Materials and Reagents:

-

Carboxylic acid-functionalized fragment (e.g., CRBN-linker-COOH) (1.0 eq)

-

Amine-functionalized fragment (e.g., POI-ligand-NH₂) (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

N-hydroxysuccinimide (NHS) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

-

Round-bottom flasks, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Activation of Carboxylic Acid: a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized fragment (1.0 eq) and NHS (1.2 eq) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add EDC (1.2 eq) portion-wise to the solution. d. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the NHS ester.[3] A white precipitate of dicyclohexylurea (DCU) may form if DCC is used instead of water-soluble EDC.

-

Coupling Reaction: a. In a separate flask, dissolve the amine-functionalized fragment (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF. b. Add the activated NHS ester solution from step 1 to the amine solution. c. Stir the reaction mixture at room temperature overnight.

-

Reaction Monitoring and Work-up: a. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. b. Once complete, dilute the reaction mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and NHS) and brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC. b. Confirm the identity and purity of the final PROTAC using LC-MS to verify the molecular weight and ¹H/¹³C NMR spectroscopy to confirm the structure.[3]

Protocol 2: CuAAC "Click" Chemistry Conjugation

This protocol describes the conjugation of an alkyne-functionalized fragment to an azide-functionalized partner.

Principle: The CuAAC reaction ligates two molecular fragments through the formation of a stable triazole ring, catalyzed by copper(I). This reaction is highly efficient and proceeds under mild, often aqueous, conditions.[16][21]

Materials and Reagents:

-

Alkyne-functionalized fragment (1.0 eq)

-

Azide-functionalized fragment (1.0 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium Ascorbate (0.2-0.5 eq)

-

Solvent system (e.g., t-BuOH/H₂O, DMF, or THF/H₂O)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: a. Dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

Addition of Catalysts: a. Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq) and add it to the reaction mixture. b. Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq) and add it to the reaction mixture. A color change (e.g., to yellow-green) may be observed.

-

Reaction: a. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Reaction Monitoring and Work-up: a. Monitor the reaction's progress by TLC or LC-MS. b. Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Characterization: a. Purify the crude product by flash column chromatography or preparative HPLC. b. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Chapter 4: Workflow and Validation

The successful synthesis of a PROTAC requires a systematic workflow with integrated validation steps to ensure the integrity of the final molecule.

Self-Validating Protocols: Each protocol described is designed to be self-validating through rigorous monitoring and characterization.

-

In-Process Control: The use of LC-MS to monitor reaction progress is crucial. It not only confirms the consumption of starting materials but also verifies the appearance of the product peak with the correct mass-to-charge ratio (m/z).

-

Final Quality Control: The final validation relies on a combination of techniques. LC-MS provides the purity profile and confirms the exact molecular weight of the synthesized PROTAC. High-resolution NMR (¹H and ¹³C) is the gold standard for confirming the covalent structure of the molecule, ensuring that the conjugation occurred as intended and that the final product is structurally sound.[3]

By implementing these robust conjugation strategies and adhering to a strict validation workflow, researchers can confidently synthesize high-quality N-(2,6-dioxopiperidin-3-yl)benzamide-based PROTACs for advancing the exciting field of targeted protein degradation.

References

-

Tokyo University of Science. (2025, December 18). Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert!. Retrieved from [Link]

-

Krumb, M., et al. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) coupling. SciSpace. Retrieved from [Link]

-

Zhang, X., et al. (2021). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

-

Zeng, M., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhu, Y., & Wang, N. (2025, November 20). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Martin, E., et al. (n.d.). Synthesis of CRBN‐recruiting PROTACs. ResearchGate. Retrieved from [Link]

-

Fairlie, D. P., et al. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Retrieved from [Link]

-

Singh, R. P., et al. (2022). Amide Bond Activation of Biological Molecules. Molecules. Retrieved from [Link]

-

Mares, A., et al. (2025, December 11). Leveraging Targeted Protein Degradation for G Protein-Coupled Receptors: The Development of CCR2 Molecular Degraders. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Various Authors. (2025, August 7). Amide Bond Formation and Peptide Coupling. ResearchGate. Retrieved from [Link]

-

Maple, H., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Retrieved from [Link]

-

Våbenø, J., et al. (2022, September 28). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

-

Jiang, Y., et al. (2022, April 4). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Kaliraj, S., & Radhakrishnan, J. (n.d.). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. ResearchGate. Retrieved from [Link]

-

NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from [Link]

-

Jing, X., Mackay, J. P., & Passioura, T. (2025). Macrocyclic peptides as a new class of targeted protein degraders. RSC Chemical Biology. Retrieved from [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. njbio.com [njbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. diva-portal.org [diva-portal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 18. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 21. medchemexpress.com [medchemexpress.com]

Application Note: Designing PROTAC Linkers Using N-(2,6-dioxopiperidin-3-yl)benzamide

Executive Summary & Strategic Rationale

The use of N-(2,6-dioxopiperidin-3-yl)benzamide represents a strategic evolution in PROTAC design, moving beyond the traditional phthalimide-based anchors (Thalidomide, Pomalidomide, Lenalidomide). While traditional IMiDs (Immunomodulatory imide drugs) are the workhorses of targeted protein degradation, they suffer from inherent hydrolytic instability (ring-opening of the phthalimide) and significant off-target neosubstrate degradation (e.g., IKZF1/3, SALL4).

This guide details the protocol for utilizing the Benzamide-type CRBN anchor . This scaffold offers two distinct advantages:

-

Chemical Stability: The benzamide linkage is resistant to the spontaneous hydrolysis that plagues phthalimides in physiological media.

-

Clean Profile: It often exhibits reduced molecular glue activity against neosubstrates, providing a "cleaner" slate for designing specific degraders.

This document provides a comprehensive workflow for linker design, chemical synthesis, and biophysical validation using this specific anchor.

Structural Considerations & Exit Vectors

The Anchor Scaffold

The N-(2,6-dioxopiperidin-3-yl)benzamide consists of a glutarimide ring (essential for CRBN binding via the tri-tryptophan pocket) coupled to a phenyl ring via an amide bond. Unlike Thalidomide, it lacks the fused isoindoline dione system.

The Exit Vector: The Para-Position

For PROTAC design, the "exit vector"—the point where the linker attaches—is critical. Structural Activity Relationship (SAR) data confirms that the 4-position (para) of the benzamide phenyl ring is the optimal attachment point. This vector projects the linker into the solvent-exposed region, minimizing steric clash with the Cereblon surface while allowing the linker to reach the Protein of Interest (POI).

Design Rule:

-

Preferred: 4-substituted benzamide (e.g., 4-amino or 4-carboxy derivatives).

-

Avoid: Ortho-substitution (2-position), which often induces steric clashes that disrupt the critical hydrogen bonding network within the glutarimide binding pocket.

Linker Chemistry Strategy

Linker composition dictates the physicochemical properties (solubility, permeability) and the ternary complex cooperativity (

| Linker Class | Composition | Application Logic |

| Flexible | PEG (Polyethylene glycol) | Default Starter. Improves water solubility. High entropic penalty upon binding but covers long distances (10–20 Å). |

| Hydrophobic | Alkyl chains ( | Permeability Focused. Use when the PROTAC is too polar. Risk of lower solubility. |

| Rigid | Piperazine / Piperidine | Cooperativity Drivers. Reduces entropic penalty. locks the POI and E3 in a specific orientation. |

| Clickable | Triazole (via CuAAC) | Rapid Prototyping. Allows modular library synthesis but the triazole ring can sometimes act as a bioisostere or cause clashes. |

Experimental Protocol: Chemical Synthesis

This protocol describes the synthesis of a PROTAC precursor using the benzamide anchor, specifically functionalizing the 4-position to accept a linker.

Reagents & Equipment

-

Core Reagents: 3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide core), 4-((tert-butoxycarbonyl)amino)benzoic acid (Linker handle precursor).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (anhydrous), DCM.[1]

-

Purification: Flash Chromatography (CombiFlash), HPLC.

Step-by-Step Synthesis Workflow

Step 1: Amide Coupling (Anchor Formation)

-

Dissolve 4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at 0°C to activate the acid.

-

Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 equiv).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours under

atmosphere.-

Checkpoint: Monitor by LC-MS for the formation of the Boc-protected benzamide intermediate.

-

-

Workup: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection (Exposing the Linker Handle)

-

Dissolve the intermediate in DCM.[1]

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.

-

Stir at RT for 1–2 hours.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: You now have the 4-amino-N-(2,6-dioxopiperidin-3-yl)benzamide salt. This amine is your "handle" to react with an activated linker-Warhead construct.

Step 3: Linker Attachment (Convergent Synthesis)

-

Take your Warhead-Linker-COOH construct (pre-synthesized).

-

Activate with HATU/DIPEA in DMF.

-

Add the 4-amino-benzamide anchor from Step 2.

-

Stir, monitor, and purify via Preparative HPLC.

Visualization of Synthesis Logic

Caption: Convergent synthesis pathway for Benzamide-based PROTACs. The 4-amino handle is generated post-coupling to avoid side reactions.

Biological Validation: Ternary Complex & Degradation

Designing the molecule is half the battle; validating the mechanism is the other.

Ternary Complex Formation (Cooperativity)

A successful PROTAC must induce a stable ternary complex (POI:PROTAC:E3). The benzamide anchor, being smaller than thalidomide, may alter the protein-protein interface (PPI).

Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

-

Labeling: Tag the E3 ligase (CRBN) with a donor fluorophore (e.g., Terbium) and the POI with an acceptor (e.g., BODIPY or GFP).

-

Titration: Titrate the PROTAC into a mixture of fixed E3 and POI concentrations.

-

Readout: Measure FRET efficiency. A bell-shaped curve indicates ternary complex formation.

-

Hook Effect Analysis: At high PROTAC concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) outcompete the ternary complex, causing a signal drop (the "Hook").

Cooperativity Factor (

- : Positive cooperativity (The linker/anchor helps the proteins bind).

- : Negative cooperativity (Steric clash).

Degradation Assay (HiBiT System)

The HiBiT system allows for high-throughput quantification of degradation kinetics.

-

Cell Line: CRISPR-engineered cells expressing POI-HiBiT.

-

Treatment: Dose cells with PROTAC (0.1 nM – 10 µM) for 4–24 hours.

-

Detection: Add Lytic Detection Reagent (contains LgBiT). HiBiT + LgBiT forms functional NanoLuc luciferase.

-

Data: Luminescence is directly proportional to POI abundance.

-

Metrics: Calculate

(Potency) and

Mechanism Visualization

Caption: Equilibrium dynamics of PROTAC action. The Benzamide anchor influences the stability of the E3-PROTAC binary complex and the final Ternary assembly.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| High | Poor Permeability or Negative Cooperativity | Switch from PEG linker to Alkyl or rigid piperazine. Check |

| No Degradation, good Ternary Complex | Lysine Unavailability | The linker length/orientation may position the E3 away from accessible surface lysines on the POI. Change linker exit vector or length. |

| Instability in Assay Media | Glutarimide Hydrolysis | While Benzamide is stable, the glutarimide ring itself can open at pH > 7.5. Ensure assay buffers are pH 7.2–7.4. |

References

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.[3] Journal of Medicinal Chemistry. [Link]

-

Mori, M., et al. (2018). Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes. The Journal of Physical Chemistry B. [Link]

-

Cytiva. Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]

Sources

Solid-phase synthesis techniques involving N-(2,6-dioxopiperidin-3-yl)benzamide derivatives

Application Note: Solid-Phase Synthesis Techniques for N-(2,6-dioxopiperidin-3-yl)benzamide Derivatives

Part 1: Strategic Overview & Rationale

Introduction The N-(2,6-dioxopiperidin-3-yl)benzamide scaffold represents a critical class of Cereblon (CRBN) E3 ligase ligands.[1] Unlike the classical phthalimide-based immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide, benzamide derivatives offer distinct physicochemical properties and hydrolytic stability profiles, making them increasingly popular as "warheads" in Proteolysis Targeting Chimeras (PROTACs).[2]

The Synthetic Challenge: Glutarimide Instability The core structural challenge in synthesizing these derivatives is the glutarimide (2,6-dioxopiperidine) ring .

-

Base Sensitivity: The glutarimide ring is susceptible to hydrolysis and ring-opening under basic conditions (pKa ~11). Standard Fmoc solid-phase peptide synthesis (SPPS) utilizes 20% piperidine for deprotection, which can degrade the glutarimide moiety if it is introduced early in the synthetic sequence.

-

Racemization: The chiral center at the C3 position of the glutarimide ring is prone to racemization under basic or thermal stress.

Strategic Solution: Late-Stage "Decoration" To maximize yield and purity, this guide advocates a Late-Stage On-Resin Coupling strategy. Instead of building the glutarimide ring on the resin (which is possible but fraught with side reactions like unwanted aspartimide-like cyclization), the optimal protocol involves building the benzamide/linker scaffold on the solid phase and coupling the pre-formed, commercially available 3-aminopiperidine-2,6-dione (as its hydrochloride salt) as the final step before cleavage or as a terminal capping group.

Part 2: Experimental Protocols

Protocol A: Resin Preparation & Scaffold Assembly

Objective: To assemble the benzoic acid precursor on the solid support, ready for glutarimide coupling.

Materials:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (for C-terminal acids) or Rink Amide Resin (if the benzamide is part of a larger amide chain).

-

Linker/Scaffold: 4-Carboxybenzaldehyde, Terephthalic acid mono-esters, or specific PROTAC linkers.

-

Solvents: Anhydrous DMF, DCM.

Workflow:

-

Resin Loading:

-

Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in DCM for 20 min.

-

Add Scaffold Acid (e.g., Fmoc-4-aminobenzoic acid) (2.0 equiv) and DIPEA (4.0 equiv) in DCM.

-

Agitate for 2 hours. Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.

-

-

Chain Elongation (for PROTACs):

-

Perform standard Fmoc deprotection (20% piperidine/DMF, 2 x 5 min) and coupling (HATU/DIPEA) to build the linker chain.

-

Crucial Checkpoint: Ensure the final construct on the resin presents a free carboxylic acid or an activated ester capable of reacting with the glutarimide amine.

-

Protocol B: The Critical Coupling (Glutarimide Installation)

Objective: To couple 3-aminopiperidine-2,6-dione to the resin-bound carboxylic acid without degrading the imide ring.

Reagents:

-

Amine Source: 3-Aminopiperidine-2,6-dione hydrochloride (3-Amino-glutarimide HCl).[3]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine). Note: Extra base is required to neutralize the HCl salt.

Step-by-Step Procedure:

-

Activation:

-

Wash the resin-bound acid (1.0 equiv) with anhydrous DMF (3 x 1 min).

-

Add HATU (1.2 – 1.5 equiv) and DIPEA (2.0 equiv) dissolved in minimal DMF to the resin.

-

Agitate for 5–10 minutes to form the activated ester (At-ester). Do not extend this time excessively to avoid racemization.

-

-

Coupling:

-

In a separate vial, dissolve 3-aminopiperidine-2,6-dione HCl (2.0 equiv) in DMF.

-

Add DIPEA (2.5 equiv) to this solution to generate the free amine. Immediate use is recommended.

-

Add the amine solution to the pre-activated resin mixture.

-

Agitate at Room Temperature for 2–4 hours .

-

-

Washing:

-

Drain the reaction vessel.

-

Wash with DMF (5 x 2 min) to remove excess glutarimide and urea byproducts.

-

Wash with DCM (5 x 2 min) to prepare for cleavage.

-

Data Summary: Reagent Stoichiometry

| Component | Equivalents | Role | Critical Note |

| Resin-Bound Acid | 1.0 | Substrate | Ensure Fmoc is removed if applicable. |

| HATU | 1.2 – 1.5 | Activator | Avoid large excess to prevent side reactions. |

| 3-Amino-glutarimide HCl | 2.0 | Nucleophile | Use HCl salt for stability; neutralize in situ. |

| DIPEA | 4.5 (Total) | Base | 2.0 eq for activation + 2.5 eq for neutralizing HCl salt. |

Protocol C: Cleavage & Purification

Objective: To release the final product while preserving the glutarimide ring.

-

Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

-

Reaction: Add cocktail to resin. Agitate for 1–2 hours.

-

Note: The glutarimide ring is stable in TFA.

-

-

Isolation: Filter resin. Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and dry.

-

Purification:

-

Method: Preparative RP-HPLC.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid high pH buffers (e.g., Ammonium Bicarbonate) which may open the ring.

-

Detection: UV at 254 nm (Benzamide absorption).

-

Part 3: Visualization & Logic

Diagram 1: Synthetic Workflow Logic

This diagram illustrates the "Late-Stage Decoration" strategy, highlighting the critical divergence from standard peptide synthesis.

Caption: Workflow for Late-Stage Glutarimide Installation minimizing base exposure.

Diagram 2: Chemical Mechanism of Coupling

Visualizing the specific interaction between the activated benzamide and the glutarimide amine.

Caption: Mechanistic pathway for coupling 3-aminopiperidine-2,6-dione to resin-bound acid.

References

-

Sinatra, L. et al. (2022). "Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity." Journal of Medicinal Chemistry, 65(24), 16860–16878. Link

-

Xiao, Z. et al. (2002). "Solid-phase synthesis of thalidomide and its analogues." Journal of Combinatorial Chemistry, 4(2), 149-153. Link

-

Steinebach, C. et al. (2018). "Ortho-Hydroxythalidomide-Based PROTACs Provide a Template for the Development of Cereblon-Recruiting Degraders." Journal of Medicinal Chemistry, 61(24), 11398–11405. Link

-

Burslem, G. M. et al. (2018).[4] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins." Chemical Reviews, 118(14), 6550-6620. Link

Sources

- 1. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

Topic: Cell Permeability Testing Protocols for N-(2,6-dioxopiperidin-3-yl)benzamide

An Application and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for assessing the cell permeability of N-(2,6-dioxopiperidin-3-yl)benzamide, a compound featuring structural motifs common in targeted protein degradation and immunomodulation. Determining a compound's ability to cross cellular membranes is a critical step in early drug discovery, as it directly impacts bioavailability and efficacy.[1] We present a multi-tiered strategy, beginning with a high-throughput, cell-free assay for passive diffusion (PAMPA) and progressing to more complex, cell-based models that recapitulate biological barriers (MDCK and Caco-2 assays). Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and guidelines for data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to robustly characterize the permeability profile of N-(2,6-dioxopiperidin-3-yl)benzamide and related molecules.

Introduction: Permeability in Drug Discovery

The journey of a drug from administration to its intracellular target is fraught with biological barriers. For orally administered drugs, the first major hurdle is absorption across the intestinal epithelium. Subsequently, the compound must permeate through various cell membranes to reach its site of action. Poor membrane permeability is a leading cause of compound attrition during drug development.[1] Therefore, early and accurate assessment of this property is paramount.

The target molecule, N-(2,6-dioxopiperidin-3-yl)benzamide , integrates two key chemical moieties: a benzamide group and a glutarimide ring (2,6-dioxopiperidine). The benzamide scaffold is found in numerous pharmacologically active agents, and its derivatives are noted for a wide range of biological activities.[2] The glutarimide ring is the cornerstone of immunomodulatory imide drugs (IMiDs) and a common component of Cereblon (CRBN) E3 ligase binders used in Proteolysis-Targeting Chimeras (PROTACs).[3] The overall physicochemical properties of the molecule, such as its polarity, size, and hydrogen bonding capacity, will dictate its ability to cross lipid membranes.[4][5]

This guide outlines three industry-standard assays to build a complete permeability profile:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, cell-free method to specifically measure passive diffusion.[6][7]

-

Madin-Darby Canine Kidney (MDCK) Cell Assay: A cell-based model for rapid assessment of passive permeability and active efflux.[8][9]

-

Caco-2 Cell Assay: The gold-standard cell-based model for predicting human intestinal absorption, capable of evaluating passive, active, and paracellular transport mechanisms.[10][11][12]

By employing these assays sequentially, researchers can efficiently screen compounds, identify potential liabilities, and gain mechanistic insight into a compound's transport properties.

Tier 1: Passive Permeability Screening with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive, transcellular permeation.[7][13] It is an excellent first-pass screen to rank compounds based solely on their ability to diffuse across a lipid barrier, avoiding the complexities of active transporters and metabolic enzymes.[6][14] The assay utilizes a 96-well microplate system where a filter plate is coated with a lipid solution (e.g., lecithin in dodecane) and placed on top of a donor plate containing the test compound, forming a "sandwich".[15] The compound diffuses from the donor well, through the artificial membrane, and into the acceptor well on the other side.

Experimental Workflow: PAMPA

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA

Materials:

-

N-(2,6-dioxopiperidin-3-yl)benzamide (Test Compound)

-

High-Permeability Control: Metoprolol or Antipyrine

-

Low-Permeability Control: Atenolol

-

PAMPA "sandwich" plate system (e.g., Millipore MultiScreen, Corning Gentest)

-

Lipid Solution (e.g., 1% w/v lecithin in dodecane)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO

-

96-well plates for analysis (UV-transparent or suitable for LC-MS/MS)

-

Multichannel pipette

Procedure:

-

Solution Preparation:

-

Plate Preparation:

-

Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well of the donor filter plate. Allow it to impregnate for 5 minutes.

-

Add 300 µL of fresh PBS to each well of the acceptor plate.[16]

-

-

Assay Initiation:

-

Add 150 µL of the compound dosing solution to each well of the lipid-coated donor plate.[16]

-

Carefully place the donor plate onto the acceptor plate to form the "sandwich".

-

-

Incubation:

-

Incubate the plate assembly in a moist chamber at room temperature for 5 to 18 hours.[16] The incubation time may need optimization.

-

-

Sampling and Analysis:

-

After incubation, carefully separate the plates.

-

Collect samples from both the donor and acceptor wells for concentration analysis.

-

Quantify the concentration of the compound in each sample using a validated LC-MS/MS method. UV-Vis spectroscopy can be used if the compound has a sufficient chromophore.[15]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)

Where:

-

C_A = Compound concentration in the acceptor well

-

C_eq = Equilibrium concentration = (C_DV_D + C_AV_A) / (V_D + V_A)

-

C_D = Compound concentration in the donor well

-

V_D = Volume of donor well (0.15 mL)

-

V_A = Volume of acceptor well (0.3 mL)

-

A = Area of the membrane (e.g., 0.3 cm²)

-

t = Incubation time in seconds

| Permeability Class | PAMPA Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |

| High | > 1.5 | > 85% |

| Medium | 0.5 - 1.5 | 20 - 85% |

| Low | < 0.5 | < 20% |

| Table 1: General classification of compound permeability based on PAMPA results. |

Tier 2: General Permeability and Efflux with MDCK Cells

The Madin-Darby Canine Kidney (MDCK) cell line is a popular in vitro model for permeability screening.[9] These cells form a polarized monolayer with tight junctions in culture, making them a robust barrier model.[8] A key advantage of the MDCK assay is its relatively short culture time (4-7 days) compared to Caco-2 cells.[9][17] Wild-type MDCK cells have low expression of endogenous transporters, providing a good estimate of passive permeability. Furthermore, MDCK cells can be engineered to overexpress specific human efflux transporters, such as P-glycoprotein (P-gp/MDR1), making them an invaluable tool for identifying compounds that are substrates of these transporters.[8][17][18]

Experimental Workflow: MDCK Assay

Caption: Bidirectional workflow for the MDCK cell permeability assay.

Detailed Protocol: MDCK Assay

Materials:

-

MDCK cells (or MDCK-MDR1 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES)

-

Test Compound, High/Low Permeability Controls (as in PAMPA)

-

P-gp Substrate Control (e.g., Prazosin, Talinolol)

-

Lucifer Yellow (for monolayer integrity check)

-

Transepithelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Seeding and Culture:

-

Monolayer Integrity Check (Pre-Assay):

-

Before the experiment, measure the TEER of each monolayer. Only use wells with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).[20]

-

-

Transport Experiment:

-

Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

-

Prepare a 10 µM dosing solution of the test compound and controls in transport buffer.

-

For Apical-to-Basolateral (A→B) transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[8]

-

For Basolateral-to-Apical (B→A) transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[8]

-

Perform experiments in triplicate for each condition.

-

-

Incubation:

-

Incubate the plates at 37°C for 60-120 minutes, often with gentle shaking.[8]

-

-

Sampling and Analysis:

-

At the end of the incubation, take samples from both the donor and receiver chambers.

-

Analyze sample concentrations by LC-MS/MS.[8]

-

-

Monolayer Integrity Check (Post-Assay):

-

After sampling, perform a Lucifer Yellow leakage assay to confirm monolayer integrity was maintained throughout the experiment.[8]

-

Data Analysis: The Papp is calculated for each direction:

Papp = (dQ/dt) / (A * C_0)

Where:

-

dQ/dt = Rate of compound appearance in the receiver chamber

-

A = Surface area of the membrane

-

C_0 = Initial concentration in the donor chamber

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |

| > 5 | High | Likely well-absorbed |

| 1 - 5 | Medium | Moderately absorbed |

| < 1 | Low | Likely poorly absorbed |

| Efflux Ratio (ER) | Interpretation |

| < 2 | No significant active efflux |

| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp)[18][21] |

| Table 2: Interpretation guidelines for MDCK permeability and efflux data. |

Tier 3: Intestinal Absorption Modeling with Caco-2 Cells

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[10][11] Derived from a human colon adenocarcinoma, these cells differentiate in culture to form a polarized monolayer that resembles the enterocytes of the small intestine.[12] Caco-2 monolayers express tight junctions, a brush border, and a variety of transporters (including P-gp and BCRP) and metabolic enzymes.[21][22] This complexity allows the model to assess passive transcellular and paracellular transport, as well as active uptake and efflux.[9] The primary drawback is the long culture period, typically 21 days, required for the cells to fully differentiate.[21][23]

Experimental Workflow: Caco-2 Assay

Caption: Bidirectional workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Assay

Materials:

-

Caco-2 cells (passage 40-60 is often recommended)[21]

-

All materials listed for the MDCK assay

Procedure:

-

Cell Seeding and Culture:

-

Monolayer Integrity Check (Pre-Assay):

-

Transport Experiment:

-

Incubation:

-

Incubate the plates at 37°C for 120 minutes.[22]

-

-

Sampling and Analysis:

-

Collect samples from donor and receiver chambers for LC-MS/MS analysis.

-

Confirm final monolayer integrity with a Lucifer Yellow leakage assay.[21]

-

Data Analysis: Papp and Efflux Ratio (ER) are calculated using the same formulas as in the MDCK assay. The results are interpreted to predict in vivo absorption.

| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Absorption |

| > 10 | High | High (>90%) |

| 1 - 10 | Medium | Medium (50-90%) |

| < 1 | Low | Low (<50%) |

| Efflux Ratio (ER) | Interpretation |

| < 2 | No significant active efflux |

| ≥ 2 | Compound is likely a substrate of an intestinal efflux transporter (e.g., P-gp, BCRP)[12][21][22] |

| Table 3: Interpretation guidelines for Caco-2 permeability data and its correlation to human absorption. Reference compounds like atenolol (low) and antipyrine/metoprolol (high) should be run to classify test compounds.[12][21] |

Conclusion and Integrated Strategy

A thorough understanding of the permeability of N-(2,6-dioxopiperidin-3-yl)benzamide is essential for its development as a potential therapeutic agent. This guide proposes a tiered approach that balances throughput with mechanistic detail.

-

Start with PAMPA: To quickly determine the passive diffusion potential. If permeability is high, the compound is promising. If it is low, subsequent cell-based assays are crucial to determine if active transport mechanisms are involved.

-

Proceed to MDCK/MDCK-MDR1: To confirm passive permeability in a biological system and rapidly screen for P-gp mediated efflux.

-

Utilize Caco-2 for Confirmation: As the definitive assay to predict human intestinal absorption, accounting for a broader range of transport phenomena.

By integrating the data from these three assays, researchers can build a robust permeability profile for N-(2,6-dioxopiperidin-3-yl)benzamide, enabling informed decisions in the lead optimization and candidate selection process.

References

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]

-

Volpe, D. A. (2020, March 10). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]

-

MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

-

In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]

-

Permeability and Transporters. (n.d.). Admescope. [Link]

-

MDCK Permeability Assay. (2026, February 9). Domainex. [Link]

-

ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

-

Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). DiVA portal. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

-